o-Tolylaminoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Tolylaminoacetonitrile, also known as o-TAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
O-Tolylaminoacetonitrile has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in experimental models. Additionally, o-Tolylaminoacetonitrile has been studied for its potential use as a precursor for the synthesis of other compounds.
Mechanism Of Action
The exact mechanism of action of o-Tolylaminoacetonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing the production of inflammatory cytokines and other mediators.
Biochemical And Physiological Effects
Studies have shown that o-Tolylaminoacetonitrile has unique biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in experimental models. Additionally, o-Tolylaminoacetonitrile has been found to have low toxicity and high selectivity towards cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using o-Tolylaminoacetonitrile in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising compound for further research in the field of cancer treatment. However, one limitation is the difficulty in synthesizing the compound. The synthesis method requires specific conditions of temperature and pressure, and the purity of the product can be difficult to achieve.
Future Directions
There are several future directions for research on o-Tolylaminoacetonitrile. One direction is to further study its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research can be done to optimize the synthesis method and increase the purity of the product. Overall, o-Tolylaminoacetonitrile has shown promising potential for various applications in scientific research.
Synthesis Methods
O-Tolylaminoacetonitrile is synthesized through a reaction between o-toluidine and acetonitrile in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. The purity of the product can be increased through various purification techniques such as recrystallization or column chromatography.
properties
CAS RN |
16728-83-9 |
---|---|
Product Name |
o-Tolylaminoacetonitrile |
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(2-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,7H2,1H3 |
InChI Key |
LGQSLWOZIBVRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NCC#N |
Canonical SMILES |
CC1=CC=CC=C1NCC#N |
Other CAS RN |
16728-83-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.